5-Methyl-1,2,3,4-tetrahydroacridin-9-amine, also known as 5-methyl-tacrine or 5-MeOTA, is a synthetic compound derived from the parent molecule tacrine (THA) [ [] ]. It belongs to a class of organic compounds known as tetrahydroacridines [ [] ]. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents for Alzheimer’s disease [ [] , [] ].
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is an organic compound with the molecular formula and a molecular weight of 212.29 g/mol. This compound belongs to the class of tetrahydroacridines, which are known for their potential therapeutic applications, particularly in neuropharmacology. The compound is recognized for its role as an acetylcholinesterase inhibitor, making it relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine can be synthesized from acridine derivatives through various chemical processes. It is classified under organic compounds and specifically falls into the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. Its structural characteristics allow it to interact with biological systems, particularly in modulating neurotransmitter levels .
The synthesis of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of 5-Methylacridine. One common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas conditions. This process effectively reduces the double bonds in the acridine derivative to yield the tetrahydroacridine structure.
The molecular structure of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine features a bicyclic system with a tetrahydroacridine core. The presence of a methyl group at the fifth position contributes to its unique properties.
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine can undergo several chemical reactions:
The primary mechanism of action for 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter at cholinergic synapses. This mechanism is particularly beneficial in treating conditions characterized by cholinergic deficits such as Alzheimer’s disease .
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is generally characterized by:
The chemical properties include:
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine has several important applications:
This compound exemplifies significant potential in both research and therapeutic contexts due to its unique properties and mechanisms of action.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7